2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate
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Overview
Description
Preparation Methods
The synthesis of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate involves the incorporation of stable isotopes into the orotic acid molecule. One common method includes the use of labeled precursors in the synthetic pathway of orotic acid. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without altering the chemical structure of the compound .
Chemical Reactions Analysis
2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Selective reduction of the carbonyl groups can be achieved without affecting the aromaticity of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bases, acids, and specific nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate is widely used in scientific research, particularly in:
Chemistry: Used as a reference standard in isotope-labeled studies to track metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving nucleotide metabolism and the synthesis of nucleic acids.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research where it helps in understanding DNA repair mechanisms.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development
Mechanism of Action
The mechanism of action of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate involves its incorporation into metabolic pathways where it acts as a precursor or intermediate. The labeled isotopes allow for the tracking of the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This is particularly useful in studies of nucleotide synthesis and DNA repair mechanisms .
Comparison with Similar Compounds
Similar compounds to 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate include:
Orotic acid: The non-labeled version of the compound, used in similar biochemical studies.
5-Amino-2,4-dioxo-1H-pyrimidine-6-carboxylic acid: Another pyrimidine derivative with different functional groups, used in various chemical and biological applications.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are structurally similar and are used as inhibitors in cancer research.
The uniqueness of this compound lies in its stable isotope labeling, which provides a powerful tool for tracing and studying metabolic pathways with high precision .
Properties
Molecular Formula |
C5H6N2O5 |
---|---|
Molecular Weight |
177.09 g/mol |
IUPAC Name |
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i5+1,6+1,7+1; |
InChI Key |
YXUZGLGRBBHYFZ-RYBQTAQPSA-N |
Isomeric SMILES |
C1=C([15NH][13C](=O)[15NH]C1=O)C(=O)O.O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Origin of Product |
United States |
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